![molecular formula C23H20Cl2N2O3S B1192822 FFA2-Agonist-1](/img/no-structure.png)
FFA2-Agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FFA2-Agonist-1 is a selective orthosteric agonist of human FFA2.
Aplicaciones Científicas De Investigación
Discovery and Pharmacokinetic Properties
The development of FFA2 agonists has been driven by the receptor's involvement in metabolism, appetite regulation, fat accumulation, and inflammatory responses. The discovery of potent FFA2 agonists, such as compound 31 (TUG-1375), has highlighted their increased potency and favorable pharmacokinetic properties. These compounds have demonstrated significant effects in inducing human neutrophil mobilization and inhibiting lipolysis in murine adipocytes, suggesting a potential role in treating various inflammatory and metabolic diseases (Hansen et al., 2018).
Allosteric Modulation and Functional Characterization
FFA2 agonists have been identified as allosteric modulators, exhibiting the ability to activate both Gαq and Gαi pathways in vitro and inhibit lipolysis in adipocytes. This modulation suggests their potential in exploring the physiological functions of FFA2 and its involvement in diseases. For example, the series of small molecule phenylacetamides discovered act as novel and potent FFA2 agonists (Lee et al., 2008).
Ligand Interaction and Molecular Determinants
Research on FFA2 has emphasized understanding how ligand binding differs between agonists and antagonists. For instance, agonists and antagonists interact differently with key positively charged residues in FFA2's transmembrane domains, which is crucial for their binding and function (Sergeev et al., 2015).
Potential in Treating Type 2 Diabetes
The role of FFA2 agonists in treating type 2 diabetes has been explored, with some agonists demonstrating the ability to increase insulin sensitivity, induce weight loss, and reduce inflammation. These findings suggest their potential as therapeutic targets for diabetes treatment (Watterson et al., 2014).
In Vivo Characterization and Therapeutic Potential
In vivo studies have shown that FFA2 agonists can modulate gut transit, food intake, and glucose tolerance in animal models. For example, Compound 1 (Cpd 1), a potent FFA2 agonist, was shown to slow gut transit and reduce food intake in diet-induced obese mice, although its effect on glucose tolerance was complex (Forbes et al., 2015).
Identification of Selective Orthosteric Agonists
The discovery of selective orthosteric FFA2 agonists has been significant, with compounds identified that are potent and selective, and capable of differentiating FFA2 from related receptors. These agonists have been valuable in exploring the receptor's role in lipolysis inhibition and glucagon-like peptide-1 secretion (Hudson et al., 2013).
Propiedades
Nombre del producto |
FFA2-Agonist-1 |
---|---|
Fórmula molecular |
C23H20Cl2N2O3S |
Peso molecular |
475.38 |
Nombre IUPAC |
3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid |
InChI |
InChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29) |
Clave InChI |
LCRQPJWEPVZEBE-UHFFFAOYSA-N |
SMILES |
O=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FFA2-Agonist-1; FFA2 Agonist-1; FFA2-Agonist 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.